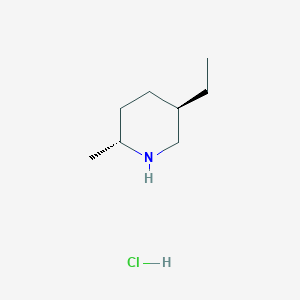

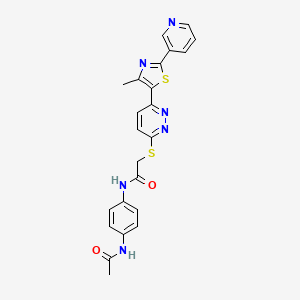

![molecular formula C23H31ClN2O B2856734 N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride CAS No. 1082721-49-0](/img/structure/B2856734.png)

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride

Vue d'ensemble

Description

The compound “N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is related to a class of compounds known as fentanyl analogues , which are often used in the medical field for their potent analgesic properties.

Applications De Recherche Scientifique

Parkinsonism and Neurotoxicity

Research has highlighted the potential neurotoxic effects of compounds structurally related to meperidine analogs. One study observed marked parkinsonism in individuals after using an illicit drug intravenously, which contained meperidine analogs such as MPTP, with trace amounts of MPPP, suggesting that these chemicals selectively damage cells in the substantia nigra (Langston et al., 1983).

Metabolism and Pharmacokinetics

Various studies have explored the metabolism and pharmacokinetics of related compounds. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans were analyzed to understand its elimination and principal circulating components in plasma, demonstrating extensive metabolism with principal routes involving oxidation (Renzulli et al., 2011).

Environmental Exposure and Health Impacts

Research on environmental phenols and parabens among pregnant women indicates widespread exposure to various non-persistent industrial chemicals. These studies aim to understand potential health hazards, including endocrine disruption, associated with exposure to such compounds during sensitive periods like pregnancy (Mortensen et al., 2014).

Mécanisme D'action

Target of Action

The compound, also known as N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride, is a fentanyl analogue . Fentanyl analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Biochemical Pathways

Upon binding to the mu-opioid receptors, the compound triggers a cascade of biochemical events. It inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the hyperpolarization of the neuron and a decrease in neuronal excitability. As a result, the transmission of pain signals is inhibited .

Pharmacokinetics

It is expected to undergo metabolism in the liver, primarily by the cytochrome P450 enzymes, and excreted in urine .

Result of Action

The primary result of the compound’s action is potent analgesia, making it effective for pain management. It can also cause side effects such as respiratory depression, nausea, constipation, and dependence due to its action on the central nervous system .

Propriétés

IUPAC Name |

N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-10-5-4-6-11-21)22-13-16-24(17-14-22)15-12-20-9-7-8-19(2)18-20;/h4-11,18,22H,3,12-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABBRTDHVFSKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC(=C2)C)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201037090 | |

| Record name | N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride | |

CAS RN |

1082721-49-0 | |

| Record name | N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)

![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)